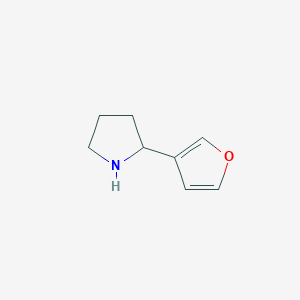

2-(Furan-3-yl)pyrrolidine

説明

Prevalence in Natural Products and Bioactive Compounds

Both pyrrolidine (B122466) and furan (B31954) moieties are widespread in nature and form the structural basis of numerous bioactive compounds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a core component of many alkaloids and other natural products. frontiersin.orgnih.gov This ring system is also found in several FDA-approved drugs, highlighting its therapeutic relevance. frontiersin.orgd-nb.info The non-planar, three-dimensional structure of the pyrrolidine ring allows it to explore chemical space more effectively than its flat aromatic counterparts. d-nb.info

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is also a key structural motif in a vast array of natural products and synthetic compounds with significant biological activities. researchgate.netshareok.org Furan derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.

Importance of Saturated Heterocycles in Drug Discovery

The inclusion of saturated heterocyclic rings, such as pyrrolidine, in drug candidates has become increasingly advantageous in medicinal chemistry. researchgate.netfrontiersin.org Compared to their flat aromatic counterparts, saturated heterocycles offer improved three-dimensionality, which can lead to better binding interactions with biological targets. researchgate.net This increased three-dimensional character is a desirable trait in modern drug design. d-nb.info Furthermore, the incorporation of saturated rings often leads to improved physicochemical properties, such as enhanced aqueous solubility and a more favorable metabolic profile, which are crucial for the development of effective and safe pharmaceuticals. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(furan-3-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(9-4-1)7-3-5-10-6-7/h3,5-6,8-9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXFRHPXNDULKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657746 | |

| Record name | 2-(Furan-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-25-1 | |

| Record name | 2-(3-Furanyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furan-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Evolution of Furan Pyrrolidine Hybrid Structures in Medicinal Chemistry

The deliberate combination of furan (B31954) and pyrrolidine (B122466) rings into hybrid structures is a more recent development in medicinal chemistry, driven by the desire to create novel molecules with unique biological activities. smolecule.com This approach allows for the exploration of new chemical space and the potential for synergistic effects between the two pharmacophoric units. The synthesis of such hybrid molecules, including those containing a furan skeleton and an N-heterocycle like pyrrolidine, has been the subject of recent research. mdpi.com These efforts have led to the creation of libraries of compounds for biological evaluation.

The development of new synthetic methodologies has been crucial in advancing the field of furan-pyrrolidine hybrids. For instance, cascade reactions have been developed for the stereoselective synthesis of functionalized (2-furyl)-2-pyrrolidines. shareok.org These synthetic advancements provide access to a wider range of structurally diverse compounds for biological screening.

Research Landscape and Gaps for 2 Furan 3 Yl Pyrrolidine Scaffolds

Strategic Approaches to Pyrrolidine Ring Construction

The formation of the pyrrolidine ring is a cornerstone of synthetic organic chemistry, given its prevalence in natural products and pharmaceuticals. Modern strategies have moved beyond classical methods to embrace reactions that build complexity in a more efficient and controlled manner.

Cycloaddition Reactions for Fused and Substituted Pyrrolidines

Cycloaddition reactions are powerful tools for constructing five-membered rings like pyrrolidine in a single, often stereocontrolled, step. These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a highly effective method for synthesizing pyrrolidine rings. This reaction typically involves an azomethine ylide as the three-atom component (the 1,3-dipole) and an alkene as the two-atom component (the dipolarophile). The versatility of this approach allows for the incorporation of a wide variety of substituents, including furan moieties. For instance, the reaction can utilize glycine-based starting materials to generate azomethine ylides, which then react with various dipolarophiles. mdpi.com

Research has demonstrated the synthesis of complex pyrrolidine-containing polycyclic compounds through glycine-based [3+2] cycloadditions. mdpi.com One-pot, three-component reactions involving an amino acid (like proline), an aldehyde (such as from the 2H-chromene-3-carbaldehyde family), and isatin (B1672199) can yield spirooxindole pyrrolidine derivatives. rsc.org While not a direct synthesis of the parent this compound, these methods establish the feasibility of using functionalized aldehydes and other components to introduce desired fragments onto the pyrrolidine core. A palladium-catalyzed [3+2] cycloaddition of alkylidenecyclopropanes with N-tosylimines has been used to produce pyrrolidine derivatives, including a furan-substituted example, 3,3-Dibutyl-2-furan-2-yl-4-methylene-1-(4-toluenesulfonyl)pyrrolidine, in good yield. semanticscholar.org

Organocatalysis has emerged as a key technology for asymmetric synthesis, avoiding the use of metals while providing high enantioselectivity. In the context of pyrrolidine synthesis, chiral organocatalysts, such as squaramides or thioureas derived from quinine, facilitate enantioselective [3+2] cycloadditions. mdpi.comnih.govresearchgate.net These catalysts activate the reactants through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.

An example is the asymmetric [3+2] cyclization between 2-arylidene-1,3-indanediones and N-2,2-difluoroethylbenzothiophenone imines, catalyzed by squaramide. mdpi.com This reaction produces complex dispiro-pyrrolidine systems with high yields (84–98%) and enantiomeric excesses (ee) up to 93%. mdpi.comnih.gov While this specific example does not yield a furan derivative, it was noted that substrates with heterocyclic substituents, such as thiophene (B33073), participated effectively, suggesting the potential for furan-containing substrates in similar transformations. mdpi.comnih.gov Another study reported a quinine-derived thiourea (B124793) catalyst for a double annulation strategy that proceeds via a [3+2] cycloaddition to form chromeno[4,3-b]pyrrolidines with high yields (51–97%) and excellent enantioselectivity (92–99% ee). researchgate.net

Table 1: Organocatalyzed Asymmetric Michael/Acyl Transfer for Pyrrolidinone Synthesis This table showcases the effectiveness of a bifunctional thiourea catalyst in the reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones, a related reaction for building functionalized pyrrolidine scaffolds.

| Entry | Aryl Group (R) on Nitroketone | Aryl Group on Pyrrolidinedione | Yield (%) | ee (%) |

| 1 | Phenyl | Phenyl | 82 | 90 |

| 2 | 4-Methylphenyl | Phenyl | 80 | 88 |

| 3 | 4-Methoxyphenyl | Phenyl | 81 | 88 |

| 4 | 4-Fluorophenyl | Phenyl | 85 | 90 |

| 5 | Phenyl | 4-Methylphenyl | 83 | 72 |

| 6 | Phenyl | 4-Bromophenyl | 75 | 78 |

Data sourced from a study on organocatalytic asymmetric Michael/acyl transfer reactions. beilstein-journals.org

Transition metals are highly effective catalysts for cycloaddition reactions, often enabling transformations that are not feasible under thermal conditions. williams.edu

Gold(I)-Catalysis: Gold catalysts are particularly adept at activating alkynes. A gold(I)-catalyzed synthesis of 3,4-disubstituted pyrrolidines has been developed from allenenes, proceeding with high diastereo- and enantioselectivity. acs.org In a different approach, gold catalysis has been used in the synthesis of substituted furans from alkynyl cyclopropyl (B3062369) ketones, where the carbonyl oxygen acts as an intramolecular nucleophile. beilstein-journals.org More directly relevant, a gold-catalyzed method has been reported for synthesizing 1-(furan-3-yl)-1,2-diones, which are valuable building blocks that could potentially be converted to the target pyrrolidine. nih.gov Furthermore, a combined Gold(I) and Dysprosium(III) catalytic system has been used for the asymmetric tandem cycloisomerization/[3+2] cycloaddition of 2-ethynyl benzyl (B1604629) alcohols and aziridines to yield chiral spiroisobenzofuran-1,3′-pyrrolidine derivatives. rsc.org

Copper-Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. ntu.edu.sg Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with various dipolarophiles, including β-substituted alkenyl heteroarenes, have been developed to produce polycyclic chiral pyrrolidines in excellent yields and enantioselectivity. mdpi.com Microwave-assisted copper-catalyzed reactions of β-enamino compounds and propargyl acetates have also been shown to produce substituted pyrroles, a related five-membered heterocycle. nih.gov A copper-catalyzed carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters with amines has been described for preparing pyrrolidine-containing amides, demonstrating copper's utility in forming the pyrrolidine ring structure. rsc.org

Table 2: Selected Transition Metal-Catalyzed Syntheses of Pyrrolidine Derivatives

| Catalyst System | Reactants | Product Type | Yield | Reference |

| Pd(PPh₃)₄ / PPh₃O | Alkylidenecyclopropane, N-tosylimine (with furan-2-yl group) | 2-(Furan-2-yl)pyrrolidine (B1273965) derivative | Good | semanticscholar.org |

| Au(I) / Chiral N,N′-dioxide–Dy(III) | 2-Ethynyl benzyl alcohol, Aziridine | Spiroisobenzofuran-pyrrolidine | Up to 81% | rsc.org |

| Cu(I) / Chiral Ligand | Azomethine ylide, Alkenyl heteroarene | Polycyclic chiral pyrrolidine | Excellent | mdpi.com |

| Phosphoramidite Au(I) | Allenene, Exogenous nucleophile | 3,4-Disubstituted pyrrolidine | High | acs.org |

Visible-light photocatalysis represents a green and efficient method for initiating chemical reactions. In the synthesis of pyrrolidines, photocatalysts can be used to generate reactive intermediates like azomethine ylides from aziridines. unipd.itrsc.org This method is extremely fast and proceeds with high atom economy. The resulting ylide can then undergo a [3+2] cycloaddition with a suitable dipolarophile to form the pyrrolidine ring. This strategy has been used to synthesize a diverse range of pyrrolidines with high yields and diastereoselectivity. unipd.itrsc.org In a related process, a visible-light-promoted [3+2] cycloaddition of N-cyclopropylanilines with 3-cyanochromones using Eosin Y as a photocatalyst has been developed to create cyclopentachromene derivatives, showcasing the power of photoredox catalysis in five-membered ring formation. acs.org

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are highly sought after for their efficiency. These processes can rapidly construct complex molecular architectures from simple starting materials.

The synthesis of pyrrolidine scaffolds can be achieved via tandem Prins cyclization reactions. iitg.ac.inresearchgate.net For instance, a nitrile-stabilized synthesis of pyrrolidine derivatives has been described via a tandem alkynyl aza-Prins-Ritter reaction sequence. iitg.ac.inresearchgate.net Another powerful strategy involves a cascade reaction that combines cyclization, ring fragmentation, aromatization, and an SN1 reaction to produce diversely substituted pyrrole (B145914) and furan derivatives from simple starting materials. rsc.org This highlights how cascade processes can be tailored to build different heterocyclic cores.

A platinum/Brønsted acid relay catalytic system has been shown to promote a cascade reaction between N-Boc-protected alkynamine derivatives and alkenes or alkynes. researchgate.net The process is believed to start with a platinum-catalyzed cycloisomerization of the alkynamine, followed by a Brønsted acid-promoted nucleophilic addition, ultimately forming functionalized pyrrolidine derivatives. researchgate.net Similarly, Pd(II)-catalyzed intramolecular cascade cyclizations have been employed to prepare γ-furan-3-yl carboxylic acid derivatives, demonstrating a sophisticated approach to furan synthesis that could serve as a precursor to the target molecule. rsc.org

Prins Cyclization and Derivatives

The Prins cyclization and its variants represent a powerful tool for the construction of heterocyclic systems, including furan and pyrrolidine rings. researchgate.net This acid-catalyzed reaction typically involves the condensation of an alkene or alkyne with a carbonyl compound. In the context of pyrrolidine synthesis, aza-Prins-type reactions are particularly relevant.

Tandem strategies involving Prins cyclization have been developed to create complex molecular architectures in a single step. For instance, a tandem alkynyl aza-Prins-Ritter reaction sequence has been described for the synthesis of substituted pyrrolidine derivatives. iitg.ac.in This method utilizes a nitrile-stabilized carbocation intermediate to facilitate the cyclization cascade. researchgate.netiitg.ac.in The process can be initiated by a Lewis acid, such as BF₃·OEt₂, which promotes the formation of a dihydrofuranylidene carbocation from a 2-(4-hydroxybut-1-yn-1-yl)benzamide and an aldehyde. researchgate.net This intermediate then undergoes intramolecular cyclization.

While highly effective for constructing five- and six-membered rings, controlling stereoselectivity and preventing side reactions, such as racemization, are key challenges in Prins cyclizations. researchgate.netnih.gov The reaction conditions, including the choice of acid catalyst, solvent, and temperature, play a critical role in the stereochemical outcome. nih.gov

Table 1: Examples of Prins Cyclization Strategies for Heterocycle Synthesis

| Reaction Type | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Tandem Alkynyl aza-Prins-Ritter | γ,δ-Unsaturated tosylamines, Aldehydes | Substituted Pyrrolidines/Piperidines | Nitrile-stabilized intermediates researchgate.netresearchgate.net |

| Tandem Prins/Pinacol Rearrangement | Not specified | Hexahydrofuro[3,4-b]furan-4-ol | Dimer formation and conversion to monomer researchgate.netiitg.ac.in |

Annulative Strategies for Fused Systems

Annulation reactions provide a direct pathway to fused heterocyclic systems, where the furan and pyrrolidine rings are part of a larger, more complex scaffold. These strategies often involve the formation of multiple bonds in a single, convergent operation.

One such approach is the Rhodium(III)-catalyzed C-H bond functionalization, which enables the annulation of α,β-unsaturated oximes with imines to form pyrrole derivatives. nih.gov This method avoids the need for external oxidants and proceeds via an alkenyl C-H bond addition. nih.gov While this example leads to pyrroles, the underlying principle of C-H activation and annulation is applicable to the synthesis of related furan-pyrrolidine fused systems.

Phosphine-mediated cascade annulations offer another route. For example, the reaction of allenyl ketones and isocyanides can lead to the formation of furan-fused eight-membered rings and spirocycles through a bicyclization strategy. rsc.org Additionally, cascade reactions involving propargylamines and imidazolium (B1220033) methylides have been used to construct dibenzofurans, showcasing a double 1,4-conjugate addition followed by intramolecular annulation. nih.gov The development of annulative strategies for creating fused furopyridine and pyrrolopyridine systems is also an active area of research, with two main approaches: building the furan/pyrrole ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring onto a furan/pyrrole core. ias.ac.in

Palladium-Catalyzed Hydroarylation for Pyrrolidine Synthesis

Palladium-catalyzed reactions have become indispensable in modern organic synthesis. Specifically, the hydroarylation of alkenes offers a direct method for creating C-C bonds. A notable application is the synthesis of 3-aryl pyrrolidines from pyrrolines. nih.gov

This transformation represents a significant advance, as bimolecular alkene hydroarylation reactions were historically challenging. nih.gov The process involves the palladium-catalyzed reaction of N-alkyl pyrrolines with aryl halides. nih.govresearchgate.net Unlike N-acyl pyrrolines, which typically yield arylated alkene products via a Mizoroki-Heck type pathway, N-alkyl pyrrolines undergo hydroarylation to furnish the saturated pyrrolidine ring. researchgate.netchemrxiv.org

This methodology has demonstrated broad substrate scope and has been successfully applied to the synthesis of 3-(Furan-3-yl)-1-propylpyrrolidine. researchgate.net The reaction proceeds efficiently, providing direct access to drug-like molecules from readily available starting materials. nih.govnih.gov

Table 2: Palladium-Catalyzed Hydroarylation of 1-Propyl-2-pyrroline

| Arylating Agent | Product | Yield (%) |

|---|---|---|

| 3-Bromofuran | 3-(Furan-3-yl)-1-propylpyrrolidine | 11 |

| 2-Bromothiophene | 1-Propyl-3-(thiophen-2-yl)pyrrolidine | 30 |

Data sourced from a study on palladium-catalyzed pyrroline (B1223166) hydroarylation. researchgate.net

Furan Moiety Integration Strategies

The introduction of the furan ring is a critical step in the synthesis of the target compound. This can be achieved either by functionalizing a pre-existing furan or by constructing the furan ring from acyclic precursors.

Direct Functionalization and Coupling Reactions

Direct functionalization of the furan core via C-H activation or coupling reactions is an efficient strategy. Palladium-catalyzed multicomponent reactions have been developed to synthesize diversely substituted 2-(furan-3-yl)acetates from allenols, aryl iodides, alcohols, and carbon monoxide. rsc.org This cascade process involves several steps, including carbonylation and intramolecular condensation, to build the furan ring and its substituent in one pot. rsc.org

Copper-catalyzed direct C-H alkylation of heteroarenes, including furans and pyrroles, provides another powerful tool. researchgate.net This method allows for the introduction of alkyl groups onto the heterocyclic core. Furthermore, nickel-catalyzed Suzuki-Miyaura coupling reactions can be employed to connect a furan-3-yl unit to another heterocyclic core, as demonstrated in the synthesis of 5-(furan-3-yl)pyrimidine (B15053580) from 3-furanylboronic acid and 5-bromopyrimidine. orgsyn.org

Synthesis of Furan-Containing Synthons

An alternative to direct functionalization is the synthesis of furan-containing building blocks (synthons) that are later incorporated into the final molecule. This approach is particularly useful when the desired substitution pattern is not easily accessible through direct methods or when the furan ring is unstable under certain reaction conditions. shareok.org

Various methods exist for the synthesis of furan rings, such as the Paal-Knorr synthesis and gold-catalyzed dehydrative cyclizations of propargylic alcohols. organic-chemistry.org One-pot, multicomponent reactions are also employed to create highly functionalized furan derivatives. For example, pyrazolo furan-2(5H)-one derivatives have been synthesized through a three-component condensation of a pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines. nih.gov A cascade approach using enynal molecules as carbene precursors has been developed for the stereoselective synthesis of functionalized (2-furyl)-2-pyrrolidines. shareok.org This domino process, catalyzed by zinc chloride, proceeds through an N-H insertion followed by an intramolecular aldol (B89426) reaction. shareok.org

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial, as the biological activity of chiral molecules often depends on their specific configuration. Stereoselective methods can be broadly categorized into those that start with a chiral precursor (a "chiral pool" approach) and those that create the desired stereocenters during the reaction sequence. mdpi.com

A cascade approach has been shown to produce functionalized (2-furyl)-2-pyrrolidines with high diastereoselectivity (>98:2). shareok.org This method utilizes a metal-carbenoid intermediate derived from an enynal, which undergoes an N-H insertion and subsequent intramolecular aldol reaction. shareok.org

Multicomponent [3+2] cycloaddition (32CA) reactions are another powerful tool for stereoselective synthesis. The reaction between an azomethine ylide (generated in situ from an isatin and an amino acid like sarcosine) and a dipolarophile can lead to highly functionalized spiro[indoline-3,2'-pyrrolidine] systems with excellent regio- and diastereoselectivity. acs.org Such strategies have been used to create complex spirooxindole-dihydrofurans and other spirocyclic pyrrolidines. sci-hub.sersc.org The stereochemical outcome of these reactions is often rationalized through computational studies of the transition states. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(Furan-3-yl)-1-propylpyrrolidine |

| BF₃·OEt₂ (Boron trifluoride etherate) |

| Hexahydrofuro[3,4-b]furan-4-ol |

| 3-(Dihydrofuran-3(2H)-ylidene)isobenzofuran-1(3H)-imines |

| 1-Propyl-3-(thiophen-2-yl)pyrrolidine |

| 3-Bromofuran |

| 2-Bromothiophene |

| 2-(Furan-3-yl)acetates |

| 5-(Furan-3-yl)pyrimidine |

| 3-Furanylboronic acid |

| 5-Bromopyrimidine |

| Pyrazolo furan-2(5H)-one |

| Pyruvic acid |

| (2-Furyl)-2-pyrrolidines |

| Zinc chloride |

| Spiro[indoline-3,2'-pyrrolidine] |

| Isatin |

| Sarcosine |

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis provides the most elegant and efficient means to produce chiral molecules, such as this compound, by employing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov This field is broadly divided into organocatalysis and transition-metal catalysis, both of which have been successfully applied to pyrrolidine synthesis.

Organocatalysis: The use of small, metal-free organic molecules as catalysts has revolutionized asymmetric synthesis. nih.govmdpi.com Proline and its derivatives are prominent organocatalysts, often used for their ability to mimic enzymatic reactions. nih.gov For instance, diarylprolinol silyl (B83357) ethers have been instrumental in the asymmetric functionalization of aldehydes, a key step in many pyrrolidine synthesis pathways. mdpi.com Another powerful class of organocatalysts are chiral phosphoric acids (CPAs). These catalysts have been effectively used in intramolecular aza-Michael reactions, a strategy termed 'clip-cycle', to construct substituted and spirocyclic pyrrolidines with high enantioselectivity. whiterose.ac.ukcore.ac.uk This approach involves 'clipping' a protected amine to an activated alkene, followed by a CPA-catalyzed cyclization. core.ac.uk

Transition-Metal Catalysis: Catalysis by transition metals offers a complementary and powerful set of tools for pyrrolidine synthesis. Various metals have been employed, each with unique reactivity profiles. whiterose.ac.uk

Copper and Silver Catalysis: Chiral copper(I) and silver(I) complexes are widely used to catalyze asymmetric [3+2] cycloaddition reactions of azomethine ylides with olefins. researchgate.netresearchgate.net This method is highly effective for constructing polysubstituted pyrrolidines with excellent control over multiple stereocenters. researchgate.net

Rhodium Catalysis: Chiral rhodium complexes enable the highly enantioselective arylation of N-tosylaldimines, which can be used in one-pot procedures to synthesize chiral 2-aryl pyrrolidines. organic-chemistry.org

Palladium Catalysis: Palladium catalysts are used in asymmetric [3+2] cycloadditions, for example, reacting trimethylenemethane with imines to furnish chiral pyrrolidines. nih.gov

Iron Catalysis: Iron dipyrrinato complexes have been shown to catalyze the diastereoselective C–H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines. nih.gov

Gold Catalysis: Gold(I) catalysts, often used in combination with other chiral systems, can facilitate tandem reactions, such as cycloisomerization/[3+2] cycloadditions, to produce complex spiro-pyrrolidine structures. rsc.org

The table below summarizes representative asymmetric catalytic systems for pyrrolidine synthesis.

| Catalyst System | Reaction Type | Substrates | Product | Yield | Stereoselectivity | Ref |

| Chiral Phosphoric Acid (CPA) | Intramolecular aza-Michael | Cbz-protected amine, Thioacrylate | 2,2-Disubstituted Pyrrolidine | High | High ee | core.ac.uk |

| Cu(I)/(R)-DTBM-Segphos or Ag(I)/(R)-Fesuphos | [3+2] Cycloaddition | Azomethine ylide, Olefin | Polysubstituted Pyrrolidine | High | High dr & ee | researchgate.net |

| Rhodium Hydroxide / Bicyclo[3.3.0]octadiene ligand | Arylation | N-Tosylaldimine, Arylboronic acid | 2-Aryl Pyrrolidine | High | High ee | organic-chemistry.org |

| (AdL)FeCl | C-H Amination | Aliphatic Azide | 2,5-Disubstituted Pyrrolidine | ~65% | >20:1 dr (syn) | nih.gov |

| Pd(0) / Chiral Phosphoramidite Ligand | [3+2] Cycloaddition | Trimethylenemethane donor, Imine | 2,4-Disubstituted Pyrrolidine | ~86% | 84% ee | nih.gov |

Diastereoselective and Enantioselective Approaches

For pyrrolidine derivatives with multiple stereocenters, including derivatives of this compound, controlling the relative and absolute stereochemistry is paramount. Diastereoselective and enantioselective strategies are designed to construct these complex stereochemical arrays in a single, efficient process.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide (a three-atom component) and an alkene (a two-atom component) is one of the most powerful methods for synthesizing the pyrrolidine ring. mdpi.comnih.gov When performed under asymmetric catalysis, this reaction can set up to four contiguous stereocenters with a high degree of control. nih.gov This methodology has been explicitly extended to the synthesis of α-heteroarylpyrrolidines. A notable example is the copper-catalyzed 1,3-dipolar cycloaddition of α-silylimines with various olefins. When an imine derived from furfural (B47365) is used, the corresponding 2-(furan-2-yl)pyrrolidine derivatives are formed with exceptional enantioselectivity and high diastereoselectivity, favoring the trans isomer. acs.org Similarly, organocatalytic [3+2] cycloadditions using furan-substituted substrates have been reported, demonstrating the versatility of this approach. mdpi.com

Other Stereoselective Methods: Beyond cycloadditions, other strategies provide excellent stereocontrol.

Aza-Morita–Baylis–Hillman (aza-MBH) Reactions: An aza-MBH-type reaction of 5-substituted cyclic N,O-acetals with Michael acceptors has been developed to produce highly functionalized 2,5-disubstituted pyrrolidines with high trans-diastereoselectivity. bristol.ac.uk The stereochemical outcome is believed to be controlled by steric effects, where the nucleophile attacks the iminium ion intermediate from the face opposite to the existing substituent at the C5 position. bristol.ac.uk

Enamine Reduction: A versatile route for the regio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines involves the reduction of enamines derived from pyroglutamic acid, followed by alkylation. rsc.org

The following table details specific examples of diastereoselective and enantioselective syntheses applicable to furan-substituted pyrrolidines and their analogs.

| Method | Catalyst System | Substrates | Product | Yield | Stereoselectivity | Ref |

| [3+2] Cycloaddition | Cu(CH₃CN)₄PF₆ / Walphos | Imines from heteroaryl aldehydes (e.g., furfural), Maleimides | 2-(Furan-2-yl)-pyrrolidine derivative | 98% | >99:1 dr (trans/cis), >99% ee | acs.org |

| [3+2] Cycloaddition | Cu(CH₃CN)₄PF₆ / Walphos | Imines from heteroaryl aldehydes (e.g., furfural), Nitroalkenes | 2-(Furan-2-yl)-4-nitropyrrolidine derivative | 90% | >99:1 dr (trans/cis), 98% ee | acs.org |

| [3+2] Cycloaddition | Squaramide Organocatalyst | 2-Arylidene-1,3-indandione (with furan substituent), Benzothiophenone imine | Dispiro[benzothiophenone-indandione-pyrrolidine] | Moderate | Moderate ee (for furan) | mdpi.com |

| Aza-MBH type | Me₂S / TMSOTf | N,O-acetal, Enone | 2,5-trans-disubstituted pyrrolidine | 71% | >20:1 dr (trans) | bristol.ac.uk |

Functionalization of the Pyrrolidine Nitrogen and Carbon Atoms

The pyrrolidine ring of the this compound scaffold offers multiple sites for functionalization, primarily at the nitrogen atom and the carbon atoms of the ring. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.

The secondary amine of the pyrrolidine ring is readily functionalized through various reactions, including N-acylation and N-alkylation. N-acylation can be achieved using acyl chlorides or anhydrides, often in the presence of a base like triethylamine, to introduce a wide array of carbonyl-containing substituents. For instance, the reaction of a pyrrolidine derivative with 5-bromofuran-2-carbonyl chloride yields the corresponding N-acylated product. vulcanchem.com Similarly, N-alkylation with alkyl halides or via reductive amination introduces diverse alkyl groups, which can influence the compound's lipophilicity and basicity. evitachem.com

The carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen (α-positions), can be functionalized through C-H activation strategies. Palladium-catalyzed C-H arylation has emerged as a powerful tool for introducing aryl groups at the C-3 position of the pyrrolidine ring. semanticscholar.orgacs.org These reactions often employ a directing group on the nitrogen to achieve high regioselectivity. For example, N-acyl pyrrolines can undergo palladium-catalyzed arylation to introduce aryl substituents. researchgate.net Another approach involves the lithiation of N-Boc protected pyrrolidine, which can then react with various electrophiles to introduce substituents at the C-2 position. whiterose.ac.uk

Table 1: Examples of Pyrrolidine Ring Functionalization

| Reaction Type | Reagents and Conditions | Product | Reference |

| N-Acylation | 5-Bromofuran-2-carbonyl chloride, Triethylamine, Dichloromethane | N-(5-Bromofuran-2-carbonyl)pyrrolidine derivative | vulcanchem.com |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-(furan-3-yl)pyrrolidine | evitachem.com |

| C-H Arylation | Arylboronic acid, Palladium catalyst | 2-Aryl-3-pyrroline derivative | rsc.org |

| C-H Arylation | Aryl iodide, Palladium catalyst, Aminoquinoline directing group | cis-2,3-Disubstituted pyrrolidine | acs.org |

| Lithiation-Trapping | s-BuLi, TMEDA, Electrophile | 2-Substituted-N-Boc-pyrrolidine | whiterose.ac.uk |

Reactions at the Furan Ring

The furan ring in the this compound scaffold is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution on the furan ring is influenced by the directing effect of the pyrrolidine substituent and the inherent reactivity of the furan nucleus. Generally, electrophilic attack on furan occurs preferentially at the C2 and C5 positions. researchgate.net

Common electrophilic substitution reactions applicable to the furan ring include nitration and bromination. Nitration can be carried out using reagents like nitric acid in acetic anhydride. vulcanchem.com Bromination is often achieved with bromine in a suitable solvent, sometimes in the presence of a catalyst. researchgate.net For instance, electrophilic bromination of furan-2-carboxylic acid with bromine in acetic acid yields the 5-bromo derivative. vulcanchem.com

The furan ring can also participate as a diene in Diels-Alder cycloaddition reactions, providing a route to complex bicyclic structures. nih.govbeilstein-journals.org The reactivity of the furan ring in these [4+2] cycloadditions is influenced by the substituents on both the furan and the dienophile. Electron-withdrawing groups on the dienophile, such as in maleimides, generally enhance the reaction rate. semanticscholar.org The reaction between furan derivatives and maleimides is thermally reversible, a property that has been exploited in the development of self-healing materials. nih.govmdpi.com The Diels-Alder reaction of 3-furoic acid with a maleimide-based probe has been demonstrated in a polar solvent mixture. beilstein-journals.org

Table 2: Examples of Reactions at the Furan Ring

| Reaction Type | Reagents and Conditions | Product | Reference |

| Electrophilic Bromination | Br₂ in Acetic Acid | Bromo-substituted furan derivative | vulcanchem.com |

| Electrophilic Nitration | Nitric acid, Acetic anhydride | Nitro-substituted furan derivative | vulcanchem.com |

| Diels-Alder Cycloaddition | Maleimide, Heat | Oxanorbornene derivative | nih.govmdpi.com |

| Diels-Alder Cycloaddition | Maleimide-based probe, MeOH/H₂O | Furan-maleimide adduct | beilstein-journals.org |

| Palladium-Catalyzed Alkylation | Alkyl iodide, Palladium catalyst | α-Alkylfuran derivative | nih.gov |

Derivatization for Pharmacological Exploration

The this compound scaffold is a privileged structure in drug discovery, and its derivatization has led to the development of numerous compounds with diverse pharmacological activities. d-nb.info Modifications at both the pyrrolidine and furan rings are employed to optimize potency, selectivity, and pharmacokinetic properties.

A common strategy involves the synthesis of a library of analogs by varying the substituents on the pyrrolidine nitrogen. For example, a series of 1-(furan-2-ylmethyl)pyrrolidine-based compounds were synthesized and evaluated as inhibitors of the ST2 receptor, which is implicated in graft-versus-host disease. nih.gov In another study, anthra[2,3-b]furan-3-carboxamides incorporating (S)-3-aminopyrrolidine showed potent antitumor activity. researchgate.net

The furan ring also serves as a key interaction point with biological targets. The synthesis of complex molecules containing the this compound motif has been pursued for various therapeutic areas. For instance, palladium-catalyzed hydroarylation has been used to synthesize 3-(furan-3-yl)-1-propylpyrrolidine, a structure found in potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net The synthesis of functionalized (2-furyl)-2-pyrrolidines has also been achieved through a cascade reaction, highlighting the utility of this scaffold in generating bioactive compounds. shareok.org

Table 3: Examples of Bioactive Derivatives

| Compound Class | Pharmacological Target/Activity | Synthetic Strategy | Reference |

| 1-(Furan-2-ylmethyl)pyrrolidine derivatives | ST2 inhibitors | Reductive amination | nih.gov |

| Anthra[2,3-b]furan-3-carboxamides | Antitumor | Amide coupling | researchgate.net |

| 3-(Furan-3-yl)-1-propylpyrrolidine | Serotonin and dopamine receptor ligands | Palladium-catalyzed hydroarylation | researchgate.net |

| Functionalized (2-furyl)-2-pyrrolidines | Bioactive compounds | Cascade N-H insertion/intramolecular aldol reaction | shareok.org |

| Pyrazolo furan-2(5H)-one derivatives | Coronavirus inhibitors | Multi-component condensation | nih.gov |

Ring-Opening and Rearrangement Pathways

Under certain conditions, the this compound scaffold can undergo ring-opening or rearrangement reactions, leading to the formation of new molecular architectures. These transformations can be synthetically useful for accessing diverse chemical structures.

A notable rearrangement involving the furan ring is the Piancatelli rearrangement. This acid-catalyzed reaction transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.org The reaction proceeds through a 4π-electrocyclization of an oxyallyl cation intermediate. While the classic Piancatelli rearrangement involves 2-furylcarbinols, the aza-Piancatelli rearrangement, which involves the reaction of furylcarbinols with anilines, has been developed to synthesize cyclopentenone derivatives bearing a nitrogen substituent. acs.orgacs.org This rearrangement has been utilized in the synthesis of complex nitrogen-containing heterocycles. escholarship.org

The furan ring itself can undergo ring-opening reactions under hydrolytic conditions, often catalyzed by acid. For example, 5-alkylfurfurylamines can be hydrolyzed to open the furan ring, followed by a Paal-Knorr cyclization to form substituted pyrroles. researchgate.net Additionally, selenium-induced cyclization of certain homoallylamines can lead to azetidines, which may then undergo acid-catalyzed isomerization to form pyrrolidines, demonstrating a ring-expansion pathway. bham.ac.uk

Table 4: Examples of Ring-Opening and Rearrangement Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| Piancatelli Rearrangement | 2-Furylcarbinol | Acid catalyst | 4-Hydroxycyclopentenone | wikipedia.org |

| Aza-Piancatelli Rearrangement | Furylcarbinol, Aniline | Chiral Brønsted acid/Pd catalyst | Cyclopenta[b]pyrroline | acs.org |

| Furan Ring Opening/Pyrrole Formation | 5-Alkylfurfurylamine | Acid hydrolysis, Paal-Knorr conditions | 5-Alkyl-2-(aminomethyl)pyrrole | researchgate.net |

| Azetidine to Pyrrolidine Isomerization | Azetidine derivative | Acid catalyst (e.g., on silica (B1680970) gel) | Pyrrolidine derivative | bham.ac.uk |

Medicinal Chemistry and Biological Activity Studies

Broad Spectrum Biological Activities of Pyrrolidine (B122466) and Furan-Containing Hybrids

Hybrid molecules incorporating both furan (B31954) and pyrrolidine rings have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery. mdpi.com These activities span from anticancer and anti-inflammatory to antimicrobial and antifungal effects. mdpi.comijabbr.comijabbr.com The synergistic effect of combining these two pharmacologically important scaffolds often leads to enhanced biological potency and a broader spectrum of action. nih.govmdpi.com

Furan-pyrrolidine hybrids have emerged as a promising class of compounds in the search for new anticancer agents. nih.govmdpi.com Numerous studies have reported the synthesis and evaluation of such hybrids against various cancer cell lines, with some exhibiting significant cytotoxic effects. mdpi.comfrontiersin.orgnih.gov The structural versatility of these compounds allows for modifications that can enhance their potency and selectivity towards cancer cells. mdpi.com

The anticancer activity of furan-pyrrolidine hybrids is often attributed to their interaction with crucial cellular targets. One of the key mechanisms is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription. nih.gov By stabilizing the DNA-topoisomerase complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. researchgate.netmdpi.com Some derivatives have shown potent inhibitory properties against human DNA topoisomerase IIα. nih.gov

DNA intercalation is another mechanism by which these compounds can exert their cytotoxic effects. nih.govresearchgate.net The planar aromatic furan ring can insert itself between DNA base pairs, disrupting the DNA structure and interfering with cellular processes like replication. researchgate.netnih.gov

Furthermore, the inhibition of protein kinases is a significant mechanism of action for many anticancer drugs. mdpi.com Furo[2,3-d]pyrimidine (B11772683) derivatives, which can be considered related structures, have been explored for their inhibitory activity against various protein kinase enzymes, playing a role in disrupting cancer cell signaling pathways. researchgate.net

A major challenge in cancer chemotherapy is the development of drug resistance. mdpi.com Hybrid molecules, including those with furan and pyrrolidine scaffolds, are being designed to overcome these resistance mechanisms. nih.gov By targeting multiple cellular pathways simultaneously, these hybrid drugs can be effective against cancer cells that have developed resistance to single-target agents. mdpi.commdpi.com For instance, some furo[2,3-d]pyrimidine hybrids have shown the ability to overcome chemoresistance in certain cancer cell lines. mdpi.com

Furan and pyrrolidine-containing compounds have also demonstrated significant anti-inflammatory and immunomodulatory properties. mdpi.comijabbr.com Certain furan derivatives have been shown to inhibit the production of inflammatory mediators. dovepress.comnih.gov Hybrid molecules combining these two rings have been synthesized and evaluated for their potential as anti-inflammatory drugs, with some showing higher activity than standard drugs like ketoprofen (B1673614) in in-vitro assays. mdpi.com The anti-inflammatory effects of some natural furan derivatives are linked to their antioxidant properties and their ability to modulate signaling pathways such as MAPK and PPAR-ɣ. dovepress.comresearchgate.net

The furan and pyrrolidine moieties are present in many compounds with antimicrobial and antifungal activities. ijabbr.comresearchgate.net Consequently, hybrids containing both rings have been investigated as potential new antimicrobial agents. mdpi.commdpi.com These compounds have shown activity against a range of bacterial and fungal strains. researchgate.net The antimicrobial action of these compounds can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes. scholaris.canih.gov

A well-established target for antibacterial drugs is the bacterial type II topoisomerase family, which includes DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication and are not present in the same form in humans, making them selective targets. nih.govmdpi.com Several classes of inhibitors targeting these enzymes have been developed, and some furan-pyrrolidine related compounds have shown inhibitory activity against E. coli DNA gyrase. rsc.orgdntb.gov.uaacs.org The pyrrolamide class of compounds, for example, are known inhibitors of DNA gyrase. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) often target these enzymes and show promise in overcoming resistance to existing antibiotics like fluoroquinolones. nih.govosu.edu

Data Tables

Table 1: Biological Activities of Furan-Pyrrolidine Hybrids and Related Compounds

| Compound Class | Biological Activity | Specific Examples/Findings | Reference(s) |

|---|---|---|---|

| Furan-Pyrrolidine Hybrids | Anti-inflammatory | Showed higher in-vitro anti-inflammatory activity than ketoprofen. | mdpi.com |

| Furan Derivatives | Anticancer | Furo[2,3-d]pyrimidine derivatives act as kinase inhibitors. | researchgate.net |

| Pyrrolidine Derivatives | Antibacterial | Active against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Furan-Pyrrolidine Hybrids | Antimicrobial | Showed activity against various bacterial and fungal strains. | mdpi.commdpi.com |

Table 2: Mechanisms of Anticancer Action

| Mechanism | Description | Compound Class Implicated | Reference(s) |

|---|---|---|---|

| Topoisomerase Inhibition | Inhibition of enzymes essential for DNA replication, leading to DNA damage. | Furan-Pyrrolidine Hybrids, Furan Derivatives | nih.govnih.gov |

| DNA Intercalation | Insertion between DNA base pairs, disrupting DNA structure and function. | Furan-containing compounds | researchgate.netnih.gov |

Neuroactive and Central Nervous System Applications

While direct studies on the neuroactive properties of 2-(furan-3-yl)pyrrolidine are not extensively documented in publicly available research, the broader class of furan- and pyrrolidine-containing compounds has shown significant promise in the context of central nervous system (CNS) disorders.

Some pyrrolidine alkaloids are known for their neurological effects. For instance, the naturally occurring neurotoxin domoic acid, a kainic acid-type pyrrolidine analog, is a potent activator of kainate receptors in the CNS, which can lead to seizures and memory impairment. nih.gov This highlights the potential for pyrrolidine derivatives to interact with CNS targets.

Furthermore, research into related structures suggests potential therapeutic applications. For example, a study on 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic acetylcholine (B1216132) receptor, demonstrated pro-cognitive activity in rats. This indicates that the furan moiety can be a key pharmacophore for compounds targeting cognitive function.

The pyrrolidine scaffold itself is a core structure in numerous CNS-active drugs, including nootropics and anticonvulsants. nih.gov For example, certain 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids have been evaluated for their anticonvulsant and antinociceptive activities in animal models. nih.gov These findings collectively suggest that the this compound scaffold is a promising area for the discovery of novel neuroactive agents, although further specific research is required to elucidate its precise pharmacological profile.

Antioxidant Activity

The antioxidant potential of compounds is crucial in combating oxidative stress, which is implicated in numerous diseases. Both furan and pyrrolidine scaffolds have been associated with antioxidant properties.

Furan derivatives are recognized for their ability to scavenge free radicals. wisdomlib.org The antioxidant activity is often attributed to the electronic properties of the furan ring and the nature of its substituents.

Similarly, pyrrolidinone derivatives, which are structurally related to pyrrolidines, have been synthesized and investigated for their antioxidant capabilities using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govrsc.orgresearchgate.net In one study, a synthesized 3-pyrroline-2-one (B142641) derivative was identified as a promising radical scavenger, with its ability to scavenge hydroxyl radicals being comparable to conventional antioxidants like melatonin (B1676174) and gallic acid. nih.govresearchgate.net Another study reported that a pyrrolidine-substituted 3-amido-9-ethylcarbazole derivative exhibited antioxidant activity. nih.gov

While these studies provide a strong rationale for the potential antioxidant activity of this compound, direct experimental evaluation of this specific compound is needed to confirm its efficacy as an antioxidant agent.

Pharmacological Target Identification and Validation

Identifying and validating the specific molecular targets of a compound is a critical step in drug discovery. For the this compound scaffold, target identification is largely inferred from studies on related analogs.

The diverse biological activities of pyrrolidine derivatives suggest a wide range of potential pharmacological targets. nih.govnih.gov For instance, in the context of CNS applications, potential targets could include various neurotransmitter receptors and ion channels. The anticonvulsant activity of some pyrrolidine-2,5-diones has been linked to their interaction with voltage-gated sodium and calcium channels. nih.gov

In the area of metabolic diseases, as discussed previously, DPP-IV, α-amylase, and α-glucosidase are validated targets for pyrrolidine-based inhibitors. researchgate.netnih.govacs.org The development of potent and selective inhibitors for these enzymes is an active area of research.

Furthermore, a study on 2-benzylpyrrolidine-substituted aryloxypropanols identified them as antagonists of the calcium-sensing receptor, a target for metabolic and bone disorders. nih.gov This highlights another potential therapeutic area for pyrrolidine derivatives.

For furan-containing compounds, their ability to mimic phenyl rings while offering a different hydrophilic-lipophilic balance can be advantageous in drug design and target interaction. wisdomlib.org The specific substitution patterns on the furan ring are crucial for activity and can be tailored to enhance binding to specific receptors.

While these studies provide a framework for potential targets of this compound, further research, including molecular docking studies and biochemical assays, is necessary to identify and validate its specific pharmacological targets. The benzofuran (B130515) spiro-2-pyrrolidine derivatives have been docked with proteins like TNFα and FTase, showing good binding affinity and suggesting potential antitumor targets. mdpi.com

Lead Compound Development and Optimization

Once a compound with promising biological activity (a "hit") is identified, it often undergoes a process of lead optimization to improve its potency, selectivity, and pharmacokinetic properties. gardp.org The this compound scaffold represents a valuable starting point for such optimization efforts.

Structure-activity relationship (SAR) studies are fundamental to lead optimization. drugdesign.org By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for activity. For pyrrolidine derivatives, SAR studies have revealed important insights. For example, in a series of α-amylase and α-glucosidase inhibitors, it was found that electron-donating groups, such as a para-methoxy group on an aromatic ring attached to the pyrrolidine, enhanced the inhibitory activity. nih.gov

The stereochemistry of the pyrrolidine ring is another critical factor in its biological activity. nih.gov The different spatial orientations of substituents can lead to distinct binding modes with target proteins, resulting in variations in efficacy.

The development of 2-benzylpyrrolidine (B112527) derivatives as calcium-sensing receptor antagonists involved SAR studies that led to a compound with improved potency and a better safety profile compared to the initial hit compound. nih.gov

The versatility of the pyrrolidine scaffold allows for a wide range of chemical modifications, making it an attractive core for lead optimization campaigns. nih.gov Future research on this compound should focus on systematic structural modifications of both the furan and pyrrolidine rings to establish clear SAR and to develop optimized lead compounds for specific therapeutic targets.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidation of Key Pharmacophore Features

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For derivatives of 2-(furan-3-yl)pyrrolidine, the key pharmacophoric features can be inferred from the known bioactivities of related furan (B31954) and pyrrolidine-containing molecules.

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry. nih.govnih.gov Its saturated nature allows for a three-dimensional exploration of chemical space, which is often advantageous for receptor binding. nih.govnih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This feature is critical for interactions with biological targets.

The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, also contributes significantly to the pharmacophoric profile. The oxygen atom can participate in hydrogen bonding, and the aromatic system can engage in π-π stacking interactions with aromatic residues in a receptor's binding pocket. The 2- and 5-positions of the furan ring are often key points for substitution, which can modulate the electronic properties and steric profile of the molecule.

Therefore, a general pharmacophore model for this compound derivatives would likely include:

A hydrogen bond acceptor/donor feature associated with the pyrrolidine nitrogen.

A hydrogen bond acceptor feature from the furan oxygen.

An aromatic region defined by the furan ring.

Specific steric volumes and substituent orientations on both the furan and pyrrolidine rings that can be optimized for enhanced activity and selectivity.

Influence of Stereochemistry on Biological Activity

The this compound molecule possesses a chiral center at the C2 position of the pyrrolidine ring. Consequently, it can exist as two enantiomers, (R)-2-(furan-3-yl)pyrrolidine and (S)-2-(furan-3-yl)pyrrolidine. The spatial arrangement of substituents around a chiral center can have a profound impact on a molecule's biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with the enantiomers of a chiral ligand. nih.gov

The differential activity of stereoisomers is a well-established principle in pharmacology. nih.gov For pyrrolidine-containing compounds, the stereochemistry at the point of substitution is crucial for determining the biological response. nih.govnih.gov The spatial orientation of the furan ring relative to the pyrrolidine core will dictate how the molecule fits into a binding site. One enantiomer may adopt a conformation that allows for optimal interactions with the target, leading to high potency, while the other enantiomer may bind with lower affinity or not at all.

For instance, in many classes of drugs, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to undesirable side effects (the distomer). The synthesis and biological evaluation of individual enantiomers of this compound and its derivatives are therefore essential steps in the drug discovery process to identify the more active and potentially safer stereoisomer.

Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogs can be finely tuned by introducing various substituents on either the furan or the pyrrolidine ring. The nature, size, and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with its biological target.

Substituents on the Furan Ring: Modifications at the 2- and 5-positions of the furan ring are common strategies in the development of furan-containing bioactive compounds. Electron-withdrawing groups, such as nitro or cyano groups, can enhance the antibacterial and anticancer activity of some furan derivatives. Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, can also modulate activity, often by influencing the molecule's ability to participate in specific receptor interactions. mdpi.com

Substituents on the Pyrrolidine Ring: Substitution on the pyrrolidine ring, particularly on the nitrogen atom (N1) and at the C3, C4, and C5 positions, can significantly impact biological activity. N-alkylation or N-acylation can alter the basicity and lipophilicity of the molecule, which in turn affects its pharmacokinetic properties and target engagement. Substituents at other positions on the pyrrolidine ring can introduce new interaction points with a receptor or restrict the conformational flexibility of the ring, locking it into a more bioactive conformation. nih.gov

The following table illustrates hypothetical substituent effects on the biological potency of this compound derivatives based on general principles observed in related compound series.

| Compound | R1 (on Pyrrolidine N) | R2 (on Furan C5) | Relative Potency |

| Parent | H | H | 1x |

| Analog 1 | CH₃ | H | 5x |

| Analog 2 | H | Cl | 10x |

| Analog 3 | CH₃ | Cl | 25x |

| Analog 4 | H | NO₂ | 15x |

| Analog 5 | COCH₃ | H | 2x |

This table is for illustrative purposes and represents general trends that may be observed.

Computational Approaches to SAR/QSAR Modeling

Computational methods are invaluable tools for understanding the SAR and QSAR of bioactive molecules, providing insights that can guide the design of more potent and selective compounds.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. ijper.org This method allows for the visualization of potential binding modes and the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor's active site. ijper.orgmdpi.com

For this compound derivatives, molecular docking studies can be employed to:

Identify potential biological targets.

Elucidate the binding mode of active compounds.

Explain the observed SAR trends.

Predict the binding affinity of novel, untested analogs.

For example, docking studies of furan- and pyrrolidine-containing compounds have been used to understand their interactions with various enzymes and receptors, providing a rational basis for further optimization. researchgate.netnih.gov A typical docking study would involve preparing the three-dimensional structure of the target protein and the ligand, followed by the use of a docking algorithm to sample different ligand conformations and orientations within the binding site and score them based on their predicted binding affinity. ijper.org

3D-QSAR Techniques and Pharmacophore Mapping

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods establish a correlation between the biological activity of a series of compounds and their 3D molecular properties. tiu.edu.iqimist.ma These methods generate a statistical model that can be used to predict the activity of new compounds and to visualize the regions in space where certain molecular fields (e.g., steric, electrostatic, hydrophobic) are favorable or unfavorable for activity. nih.govresearchgate.net

Pharmacophore mapping is a related technique that identifies the common 3D arrangement of chemical features shared by a set of active molecules. This pharmacophore model can then be used as a query to search for new compounds with the potential for similar biological activity.

For a series of this compound analogs with known biological activities, a 3D-QSAR study could be performed to:

Develop a predictive model for biological activity.

Generate contour maps that highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are correlated with activity.

Refine the pharmacophore model for the target receptor.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. elsevierpure.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic and geometric structure. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other key electronic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For molecules containing furan (B31954) and pyrrolidine (B122466) moieties, DFT methods can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netmdpi.com

For instance, DFT studies on furan and its derivatives have been used to probe the mechanisms of furan formation, its adsorption on catalytic surfaces, and its reactivity. mdpi.comnih.gov Similarly, DFT has been applied to pyrrolidine derivatives to study their structure and stability. researchgate.net In the context of 2-(Furan-3-yl)pyrrolidine, DFT would be instrumental in calculating its ground-state geometry, dipole moment, and the distribution of electron density, which is crucial for predicting its reactivity. researchgate.net

Table 1: Representative DFT-Calculated Properties for Furan and Pyrrolidine This table presents typical data obtained from DFT calculations on the parent heterocycles to illustrate the application of the method.

| Property | Furan | Pyrrolidine | Typical DFT Functional/Basis Set |

|---|---|---|---|

| Total Energy (Hartree) | -229.77 | -214.54 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 0.72 | 1.42 | B3LYP/6-311++G(d,p) |

| C-O Bond Length (Å) | 1.36 | N/A | B3LYP/6-311++G(d,p) |

| C-N Bond Length (Å) | N/A | 1.47 | B3LYP/6-311++G(d,p) |

Conformational Analysis and Pseudorotation

The five-membered, non-planar pyrrolidine ring is conformationally flexible and does not have a single, fixed shape. Its puckering is described by a concept known as pseudorotation. The ring can adopt a continuous series of conformations between two main forms: the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced in opposite directions from the plane). beilstein-journals.orgnih.gov

The specific conformation, or pucker, of the pyrrolidine ring is influenced by the nature and position of its substituents. nih.gov For this compound, the bulky furan group at the C2 position would create a steric preference for certain puckered conformations over others to minimize energetic strain. The ratio of different conformers, such as C3'-endo and C3'-exo, can be controlled by substituents. beilstein-journals.org Computational methods, often combined with NMR spectroscopy, are used to map the pseudorotational cycle and determine the most stable conformers. nih.govresearchgate.net

Table 2: Pseudorotation Parameters for a Substituted Pyrrolidine Ring This table illustrates the parameters used to describe the conformation of the pyrrolidine ring.

| Parameter | Description | Typical Range |

|---|---|---|

| Phase Angle of Pseudorotation (P) | Describes the specific conformation on the pseudorotation wheel. | 0° to 360° |

| Puckering Amplitude (ν_max) | Indicates the degree of puckering or deviation from planarity. | Typically 30° to 45° |

| Conformer Type | Examples include North (N), South (S), East (E), West (W) type puckers. | N/A |

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govkarazin.ua

In this compound, the HOMO is expected to be primarily localized on the electron-rich furan ring, which contains a delocalized π-electron system. nih.gov The LUMO would be the corresponding π* anti-bonding orbital. The saturated pyrrolidine ring would have a lesser contribution to the frontier orbitals. DFT calculations are commonly used to compute the energies and visualize the spatial distribution of the HOMO and LUMO, providing insights into which parts of the molecule are most likely to participate in chemical reactions. nih.govresearchgate.net

Table 3: Representative Frontier Orbital Energies Illustrative data for parent heterocycles calculated using DFT methods.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Furan | -6.4 | 1.8 | 8.2 |

| Pyrrolidine | -5.8 | 3.5 | 9.3 |

Aromaticity Studies of Furan and Pyrrolidine Rings

Aromaticity is a key concept in chemistry that describes the high stability of certain cyclic, planar, and conjugated molecules. The furan ring in this compound is aromatic. It is a five-membered heterocycle where the oxygen atom contributes a lone pair of electrons to the π-system. This results in a total of 6 π-electrons (four from the two double bonds and two from the oxygen), which satisfies Hückel's rule (4n+2 π-electrons, where n=1). pharmaguideline.comlibretexts.org This delocalization of electrons gives furan its characteristic aromatic stability and reactivity. ksu.edu.saslideshare.net The order of aromaticity among five-membered heterocycles is generally considered to be thiophene (B33073) > pyrrole (B145914) > furan, which is inversely related to the electronegativity of the heteroatom. pharmaguideline.comksu.edu.sa

In contrast, the pyrrolidine ring is a saturated aliphatic heterocycle. It lacks a continuous system of overlapping p-orbitals and does not have delocalized π-electrons. Therefore, the pyrrolidine ring is non-aromatic.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. For a molecule like this compound, this is particularly useful for studying reactions involving the furan ring, such as electrophilic aromatic substitution or Diels-Alder reactions. nih.govrsc.org

By using methods like DFT, researchers can model the entire reaction pathway from reactants to products, including the identification of intermediate structures and, crucially, transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy barrier. This, in turn, provides a quantitative measure of the reaction rate. researchgate.net For example, computational studies on the reactions of substituted furans have been used to understand reactivity trends and selectivity, showing that both electron-donating and electron-withdrawing groups can significantly alter reaction barriers. nih.govrsc.org

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable in medicinal chemistry and chemical biology for investigating how a ligand, such as this compound or its derivatives, interacts with a biological target, typically a protein or enzyme. nih.govnih.gov

An MD simulation begins with a known structure of the ligand-protein complex, often obtained from molecular docking studies. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a series of very short time steps. By running the simulation for nanoseconds or longer, researchers can observe the dynamic behavior of the ligand in the binding site, assess the stability of the complex, and identify key interactions (like hydrogen bonds or hydrophobic contacts) that are crucial for binding affinity. nih.govresearchgate.net Such simulations have been successfully applied to various pyrrolidine derivatives to understand their binding modes and guide the design of more potent inhibitors. nih.govresearchgate.net

In Silico Screening and Drug Design Initiatives

While specific in silico screening and drug design studies focusing exclusively on this compound are not extensively documented in publicly available research, the chemical scaffold, which combines a furan ring and a pyrrolidine ring, is of significant interest in computational chemistry for drug discovery. The principles of in silico screening and drug design are widely applied to derivatives of both furan and pyrrolidine, providing a strong basis for the computational evaluation of this compound and its analogues for various therapeutic targets. nih.govnih.gov

In silico methods, such as virtual screening and molecular docking, are powerful tools for identifying potential drug candidates from large libraries of chemical compounds by predicting their binding affinity and interaction with a biological target. nih.govnih.gov These computational approaches are often employed in the early stages of drug discovery to prioritize compounds for synthesis and further experimental testing, thereby saving time and resources.

For instance, studies on pyrrolidine derivatives have utilized virtual screening and Quantitative Structure-Activity Relationship (QSAR) analyses to identify potential inhibitors for enzymes like α-mannosidase and dipeptidyl peptidase-IV. nih.govnih.gov Such studies often involve docking the pyrrolidine-containing compounds into the active site of the target protein to predict binding modes and energies. The key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex are then analyzed. nih.gov

Similarly, furan-containing compounds have been the subject of molecular docking studies to explore their potential as antibacterial and anticancer agents. These computational investigations help in understanding the structure-activity relationships and in the rational design of more potent and selective derivatives.

The hybridization of a furan and a pyrrolidine moiety, as seen in this compound, presents an interesting scaffold for drug design. mdpi.com Computational studies on such hybrid molecules can be used to predict their pharmacokinetic and pharmacodynamic properties, as well as their potential to interact with a wide range of biological targets. The insights gained from these in silico studies can guide the synthesis of novel derivatives with improved therapeutic potential.

Below is a representative data table illustrating the type of results that could be generated from an in silico screening study of this compound derivatives against a hypothetical protein target. Please note that this data is for illustrative purposes only, as specific studies on this compound are not currently available.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | Hypothetical Kinase 1 | -7.2 | 850 | ASP145, LYS33, LEU83 |

| Derivative A | Hypothetical Kinase 1 | -8.5 | 120 | ASP145, LYS33, TYR82 |

| Derivative B | Hypothetical Kinase 1 | -6.8 | 1500 | LYS33, LEU83 |

| Derivative C | Hypothetical Protease 1 | -9.1 | 50 | CYS25, HIS159, GLY160 |

| Derivative D | Hypothetical Protease 1 | -7.9 | 400 | CYS25, HIS159 |

Table 1: Illustrative In Silico Screening Data for this compound Derivatives. This table provides a hypothetical example of the data that would be generated in a molecular docking study. It includes the docking score, which estimates the binding energy between the compound and the target protein, the predicted binding affinity (Ki), and the key amino acid residues in the protein's active site that interact with the compound.

Advanced Analytical Methodologies for Characterization of 2 Furan 3 Yl Pyrrolidine Derivatives

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of novel chemical entities. By probing the interaction of molecules with electromagnetic radiation, various spectroscopic methods can reveal detailed information about the connectivity of atoms, the nature of functional groups, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-(Furan-3-yl)pyrrolidine derivatives, ¹H and ¹³C NMR provide critical data on the number and environment of hydrogen and carbon atoms, respectively.

¹H NMR spectra reveal the chemical shift, integration, and multiplicity of proton signals, which helps in assigning protons to specific positions on the furan (B31954) and pyrrolidine (B122466) rings. For instance, in various 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine derivatives, the protons on the furan ring typically appear as doublets in the aromatic region (around 6.2-6.6 ppm). nih.gov The protons on the pyrrolidine ring exhibit more complex splitting patterns in the aliphatic region (typically 1.5-3.5 ppm) due to their diastereotopic nature and coupling with adjacent protons. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms of the furan ring resonate in the downfield region (approx. 110-150 ppm), while the sp³-hybridized carbons of the pyrrolidine ring appear in the upfield region (approx. 25-65 ppm). jst-ud.vnnih.gov The specific chemical shifts are sensitive to the electronic effects of substituents on either ring.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning complex structures. jst-ud.vn

COSY (¹H-¹H) experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyrrolidine and furan rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon signal. jst-ud.vn

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. jst-ud.vn This is crucial for establishing connectivity between different fragments of the molecule, for example, linking a substituent to a specific position on one of the rings.

The following table summarizes typical NMR chemical shifts observed for the core structure of furan and pyrrolidine rings.

| Atom | Ring System | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| H-2/H-5 | Furan | ~7.4 | ~142 |

| H-3/H-4 | Furan | ~6.3 | ~109 |

| CH₂ (non-α) | Pyrrolidine | 1.7 - 2.2 | 25 - 35 |

| CH₂ (α to N) | Pyrrolidine | 2.8 - 3.5 | 45 - 55 |

| CH (α to N) | Pyrrolidine | 3.0 - 4.0 | 55 - 65 |

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), enabling the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov